molecular formula C11H8FN3O5 B5272863 Uracil, 5-fluoro-1-(4-hydroxy-3-nitrobenzyl)- CAS No. 85093-36-3

Uracil, 5-fluoro-1-(4-hydroxy-3-nitrobenzyl)-

Cat. No.: B5272863
CAS No.: 85093-36-3
M. Wt: 281.20 g/mol
InChI Key: PUPUYXSTDJWALU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Uracil, 5-fluoro-1-(4-hydroxy-3-nitrobenzyl)- is a useful research compound. Its molecular formula is C11H8FN3O5 and its molecular weight is 281.20 g/mol. The purity is usually 95%.
The exact mass of the compound 5-fluoro-1-(4-hydroxy-3-nitrobenzyl)-2,4(1H,3H)-pyrimidinedione is 281.04479853 g/mol and the complexity rating of the compound is 475. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Uracil, 5-fluoro-1-(4-hydroxy-3-nitrobenzyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Uracil, 5-fluoro-1-(4-hydroxy-3-nitrobenzyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 5-Fluoro-1-(4-hydroxy-3-nitrobenzyl)-2,4(1H,3H)-pyrimidinedione, also known as 5-fluorouracil (5-FU), is the nucleotide synthetic enzyme thymidylate synthase (TS) . TS plays a crucial role in DNA synthesis and repair, making it a potential target for antimetabolite chemotherapy .

Mode of Action

5-FU is a uracil analog with a fluorine atom at the C-5 position . It enters target cells using the same transport mechanism as uracil . The cytotoxicity of 5-FU is attributed to the misincorporation of fluoronucleotides into RNA and DNA and to the inhibition of TS . This dual action disrupts essential biosynthetic processes and inhibits the normal function of macromolecules .

Biochemical Pathways

The inhibition of TS by 5-FU leads to the depletion of deoxythymidine triphosphate (dTTP), causing imbalances in the levels of other deoxynucleotides (dATP, dGTP, and dCTP) through various feedback mechanisms . These imbalances disrupt DNA synthesis and repair, resulting in lethal DNA damage . Additionally, TS inhibition results in the accumulation of deoxyuridine monophosphate (dUMP), which might lead to increased levels of deoxyuridine triphosphate (dUTP) . Both dUTP and the 5-FU metabolite FdUTP can be misincorporated into DNA .

Result of Action

The misincorporation of fluoronucleotides into RNA and DNA and the inhibition of TS by 5-FU disrupt DNA synthesis and repair, leading to lethal DNA damage . This results in cell death, making 5-FU an effective chemotherapeutic agent for a range of cancers, including colorectal and breast cancers, and cancers of the aerodigestive tract .

Action Environment

The action, efficacy, and stability of 5-FU can be influenced by various environmental factors.

Biochemical Analysis

Biochemical Properties

Uracil, 5-fluoro-1-(4-hydroxy-3-nitrobenzyl)- plays a crucial role in biochemical reactions by interacting with various enzymes and proteins. It is known to inhibit thymidylate synthase, an enzyme essential for DNA synthesis. This inhibition disrupts the production of thymidine monophosphate (dTMP), leading to a decrease in DNA replication and repair . Additionally, the compound interacts with ribonucleotide reductase, further impeding DNA synthesis by reducing the availability of deoxyribonucleotides . These interactions highlight the compound’s potential as an antineoplastic agent.

Cellular Effects

The effects of Uracil, 5-fluoro-1-(4-hydroxy-3-nitrobenzyl)- on cells are profound. It induces apoptosis in rapidly dividing cells by causing DNA damage and inhibiting DNA repair mechanisms . This compound also affects cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. For instance, it can activate p53, a tumor suppressor protein, leading to cell cycle arrest and programmed cell death . Furthermore, it influences gene expression by incorporating into RNA, thereby disrupting normal RNA processing and function .

Molecular Mechanism

At the molecular level, Uracil, 5-fluoro-1-(4-hydroxy-3-nitrobenzyl)- exerts its effects primarily through the inhibition of thymidylate synthase. By binding to the enzyme’s active site, it prevents the conversion of deoxyuridine monophosphate (dUMP) to dTMP, a critical step in DNA synthesis . This binding is facilitated by the fluorine atom at the 5-position of the pyrimidine ring, which enhances the compound’s affinity for thymidylate synthase . Additionally, the compound’s nitrobenzyl group may interact with other cellular targets, contributing to its overall cytotoxicity.

Properties

IUPAC Name

5-fluoro-1-[(4-hydroxy-3-nitrophenyl)methyl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FN3O5/c12-7-5-14(11(18)13-10(7)17)4-6-1-2-9(16)8(3-6)15(19)20/h1-3,5,16H,4H2,(H,13,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPUYXSTDJWALU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN2C=C(C(=O)NC2=O)F)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60234182
Record name Uracil, 5-fluoro-1-(4-hydroxy-3-nitrobenzyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60234182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85093-36-3
Record name Uracil, 5-fluoro-1-(4-hydroxy-3-nitrobenzyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085093363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Uracil, 5-fluoro-1-(4-hydroxy-3-nitrobenzyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60234182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.